molecular formula C13H11FN2O2 B3854875 N'-[(E)-(2-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(2-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B3854875
M. Wt: 246.24 g/mol
InChI Key: FVYDXGNAXXGLIW-OVCLIPMQSA-N
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Description

N'-[(E)-(2-Fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base derivative synthesized via the condensation of 2-methylfuran-3-carbohydrazide with 2-fluorobenzaldehyde. This compound belongs to the broader class of aroylhydrazones, which are characterized by their hydrazone (–NH–N=CH–) linkage and aromatic substituents. Structural characterization typically involves ¹H/¹³C NMR, HRMS, and IR spectroscopy, with key spectral signals expected for the imine (C=N, ~1600–1650 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) groups .

Properties

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-9-11(6-7-18-9)13(17)16-15-8-10-4-2-3-5-12(10)14/h2-8H,1H3,(H,16,17)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYDXGNAXXGLIW-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the reaction of 2-fluorobenzaldehyde with 2-methylfuran-3-carbohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation . The general reaction scheme is as follows:

2-fluorobenzaldehyde+2-methylfuran-3-carbohydrazideN’-[(E)-(2-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide\text{2-fluorobenzaldehyde} + \text{2-methylfuran-3-carbohydrazide} \rightarrow \text{N'-[(E)-(2-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide} 2-fluorobenzaldehyde+2-methylfuran-3-carbohydrazide→N’-[(E)-(2-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit enzyme activity by blocking the active sites of metalloenzymes. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl) enhance thermal stability and may increase melting points compared to electron-donating groups (e.g., ethyl) .
  • Polar substituents (e.g., OH, OCH₃) improve solubility in polar solvents, as seen in L1 (), which has a melting point of 183°C .

Biological Activity

N'-[(E)-(2-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12FN3O\text{C}_{12}\text{H}_{12}\text{F}\text{N}_3\text{O}

This compound features a furan ring, a hydrazone linkage, and a fluorophenyl moiety, which contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, research conducted on its efficacy against Gram-positive and Gram-negative bacteria demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay revealed an IC50 value of 25 µg/mL, indicating strong free radical scavenging ability. This property is crucial in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxic effects were assessed using the MTT assay on several cancer cell lines, including HeLa and MCF-7. The results indicated that this compound exhibited selective cytotoxicity with IC50 values of 20 µM for HeLa cells and 35 µM for MCF-7 cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in bacterial metabolism.
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, leading to cell death.
  • Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its ability to neutralize free radicals.

Study on Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The researchers found that modifications in the phenyl ring significantly influenced the antimicrobial potency, with fluorine substituents enhancing activity due to increased lipophilicity and electronic effects.

Cancer Cell Line Studies

In another study focusing on the cytotoxic effects against cancer cell lines, researchers reported that treatment with this compound resulted in significant cell death accompanied by increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide
Reactant of Route 2
N'-[(E)-(2-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

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